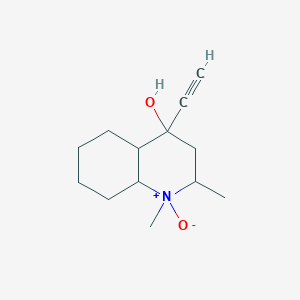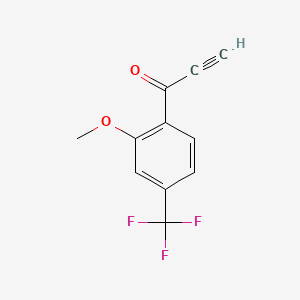
1-(2-Methoxy-4-(trifluoromethyl)phenyl)prop-2-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyn-1-one, 1-[2-methoxy-4-(trifluoromethyl)phenyl]- is an organic compound that features a propynone group attached to a methoxy and trifluoromethyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-one, 1-[2-methoxy-4-(trifluoromethyl)phenyl]- typically involves the reaction of 2-methoxy-4-(trifluoromethyl)benzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Propyn-1-one, 1-[2-methoxy-4-(trifluoromethyl)phenyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propynone group to an alcohol or alkane.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Propyn-1-one, 1-[2-methoxy-4-(trifluoromethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Propyn-1-one, 1-[2-methoxy-4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds and subsequent modulation of biological activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propyn-1-one, 1-[2-methoxyphenyl]-
- 2-Propyn-1-one, 1-[4-(trifluoromethyl)phenyl]-
- 2-Propyn-1-one, 1-[2-hydroxy-4-(trifluoromethyl)phenyl]-
Uniqueness
2-Propyn-1-one, 1-[2-methoxy-4-(trifluoromethyl)phenyl]- is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and material science.
Propiedades
Fórmula molecular |
C11H7F3O2 |
|---|---|
Peso molecular |
228.17 g/mol |
Nombre IUPAC |
1-[2-methoxy-4-(trifluoromethyl)phenyl]prop-2-yn-1-one |
InChI |
InChI=1S/C11H7F3O2/c1-3-9(15)8-5-4-7(11(12,13)14)6-10(8)16-2/h1,4-6H,2H3 |
Clave InChI |
XJRJAELANBAGJM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(F)(F)F)C(=O)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


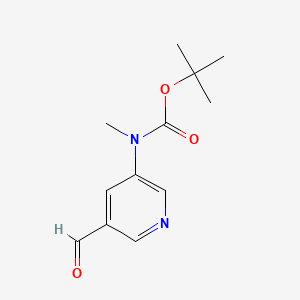
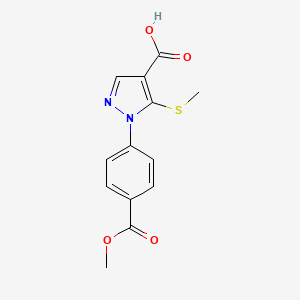

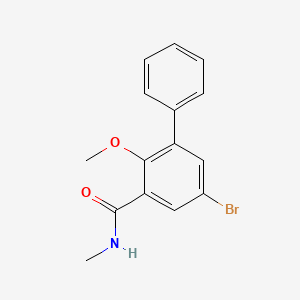
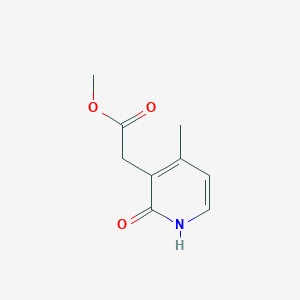
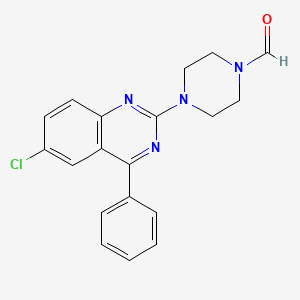
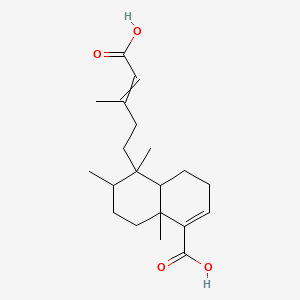
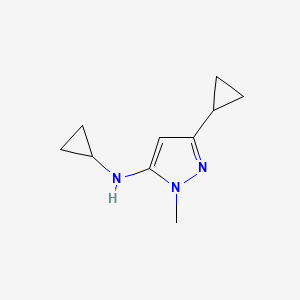
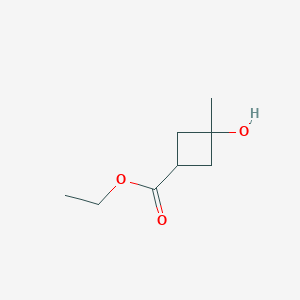
![5-(Toluene-4-sulfonyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13942070.png)
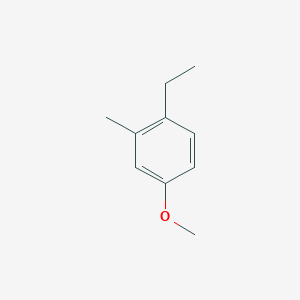
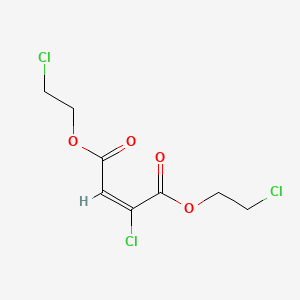
![3-(4-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13942097.png)
